5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione
Description
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione is a chemical compound with the molecular formula C10H10N2S. It has an average mass of 190.265 Da and a monoisotopic mass of 190.056473 Da .
Synthesis Analysis
The synthesis of 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione has been reported in the literature. For instance, it was synthesized by the condensation of ethyl acetoacetate with phenylhydrazine . In another reaction, cyclopropyldiazonium, generated by basic decomposition of N-cyclopropyl-N-nitrosourea, entered into an azo coupling reaction with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one to give the corresponding cyclopropylhydrazone .Molecular Structure Analysis
The molecular structure of 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione can be analyzed using various spectroscopic techniques. The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione can undergo various chemical reactions. For example, it can react with 4-hydroxybenzaldehyde in acetic acid in the presence of sodium acetate to afford pyrazolone . It can also react with 2,4-dichlorobenzoyl isothiocyanate, thiosemicarbazide, and hydrazine hydrate to afford pyrazolooxazine, pyrazolopyrazole, and spiro derivatives .Future Directions
properties
IUPAC Name |
5-methyl-2-phenyl-4H-pyrazole-3-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKFJVRIGOIMKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=S)C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50491681 | |
Record name | 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50491681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22717-42-6 | |
Record name | 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50491681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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